molecular formula C20H19ClN2O2S2 B2937058 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide CAS No. 953932-18-8

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2937058
CAS No.: 953932-18-8
M. Wt: 418.95
InChI Key: SGYGXAUHXYVNGP-UHFFFAOYSA-N
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Description

2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide is a synthetic compound of significant interest in medicinal chemistry and oncology research. It features a thiazole core, a (3-chlorobenzyl)thio moiety, and a (4-methoxybenzyl)acetamide group, a structural motif found in classes of molecules being investigated for their anti-cancer properties. Compounds with this general scaffold have been shown to act as potent tubulin polymerization inhibitors, effectively disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells . Specifically, related benzothiazole and acetamide derivatives have demonstrated promising antiproliferative activity against a range of prostate cancer cell lines, including PC3, C4-2B, and LNCaP, by targeting the colchicine-binding site on β-tubulin . The presence of the 4-methoxybenzyl group is a common feature in many bioactive molecules and may contribute to the compound's binding affinity and metabolic stability. This product is intended for non-human research applications, specifically for in vitro studies investigating novel therapeutic agents, structure-activity relationships (SAR), and mechanisms of action in cancer biology. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S2/c1-25-18-7-5-14(6-8-18)11-22-19(24)10-17-13-27-20(23-17)26-12-15-3-2-4-16(21)9-15/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYGXAUHXYVNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide is a thiazole derivative known for its diverse biological activities. Thiazoles are heterocyclic compounds that contain sulfur and nitrogen, which contribute to their pharmacological properties. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 3-chlorobenzyl thio group and an N-(4-methoxybenzyl) acetamide moiety. The unique substitution pattern of this compound is crucial for its biological activity.

Structural Formula

C17H18ClN3OS\text{C}_{17}\text{H}_{18}\text{ClN}_3\text{OS}

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole ring can interact with the active sites of enzymes, inhibiting their function.
  • Protein Binding : The compound may bind to specific receptors or proteins, modulating cellular pathways and biological responses.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents .

Antifungal Activity

Thiazole derivatives have also been evaluated for antifungal activity. Compounds similar to this compound have shown promising results against fungal pathogens, indicating a potential therapeutic application in treating fungal infections .

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented. For instance, structural activity relationship (SAR) studies reveal that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring have shown increased activity against various cancer cell lines .

CompoundBiological ActivityIC50 (µg/mL)
Compound AAnticancer (HT29)1.61 ± 1.92
Compound BAntifungalNot specified
Compound CAntimicrobialComparable to standard

Case Studies

  • Anticancer Evaluation : In a comparative study, several thiazole derivatives were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. One compound exhibited an IC50 value significantly lower than that of standard chemotherapy agents, indicating its potential as a novel anticancer drug .
  • Enzyme Inhibition Studies : A recent investigation into the enzyme inhibition properties of thiazole derivatives revealed that specific substitutions on the thiazole ring could enhance binding affinity to target enzymes involved in cancer progression .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound is compared to analogues with variations in the thiazole core, substituents, and linker groups (Table 1).

Key Observations :

Amide Substitutions : The 4-methoxybenzyl group in the target compound likely increases hydrogen-bonding capacity relative to pyridin-3-ylmethyl () or 4-chlorophenyl () groups, which could influence target affinity.

Activity Trends : Propanamide derivatives (e.g., compound D in , GI₅₀ = 14.12 µM) often show higher antitumor activity than acetamides, but exceptions exist (e.g., compound 7 in , MGI% = 47%). The target compound’s activity may depend on synergistic effects between its chloro and methoxy substituents.

Recommendations :

  • Conduct in vitro assays to quantify GI₅₀ and MIC values for the target compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiazole intermediates are often prepared by reacting 2-aminothiazole derivatives with chloroacetyl chloride in the presence of triethylamine and dioxane, followed by recrystallization (e.g., ethanol-DMF mixtures) . Similar protocols using 3-chlorobenzyl thiol and N-(4-methoxybenzyl)acetamide precursors are applicable, with yields optimized by controlling stoichiometry and reaction time (20–25°C, 24 hours) . Structural confirmation is achieved via 1^1H/13^{13}C NMR and mass spectrometry (MS) .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • NMR : 1^1H NMR (δ 7.2–7.4 ppm for aromatic protons) and 13^{13}C NMR (e.g., carbonyl signals at ~170 ppm) .
  • MS : Molecular ion peaks (e.g., [M+2]+ and [M]+ clusters) to confirm molecular weight .
  • Elemental analysis : Compare calculated vs. experimental C/H/N percentages (e.g., 60.87% C, 5.89% H, 8.35% N) .
  • Melting point : Consistency with literature values (e.g., 114–116°C for analogous compounds) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodology : Prioritize in vitro assays:

  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .

Q. What safety protocols are essential during handling?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .
  • Store in airtight containers away from moisture and light .
  • Dispose of waste via approved chemical disposal protocols, particularly due to potential aquatic toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodology :

  • Catalyst screening : Test alternatives to triethylamine (e.g., DMAP or pyridine) .
  • Solvent optimization : Replace dioxane with polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility .
  • Temperature control : Gradual addition of reagents at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) instead of recrystallization for higher purity .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodology :

  • Advanced NMR : Utilize 2D techniques (HSQC, HMBC) to assign overlapping proton signals, particularly for thiazole and benzyl groups .
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs to trace carbon environments .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .

Q. What computational strategies predict the compound’s mechanism of action?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR or tubulin) .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability .
  • QSAR modeling : Corrogate substituent effects (e.g., 3-chlorobenzyl vs. 4-methoxybenzyl) on bioactivity .

Q. How can discrepancies in biological activity across studies be analyzed?

  • Methodology :

  • Dose-response curves : Validate IC50_{50} values using multiple assays (e.g., ATP-based viability vs. apoptosis markers) .
  • Metabolic stability : Test hepatic microsome stability to rule out rapid degradation in certain assays .
  • Synergistic studies : Combine with known inhibitors (e.g., paclitaxel) to identify pathway crosstalk .

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